molecular formula C27H32O8Si B042138 (7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 111248-01-2

(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No. B042138
M. Wt: 512.6 g/mol
InChI Key: LPUNIDZXCVWICG-SOKVYYICSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a tetracene backbone, which is a polycyclic aromatic hydrocarbon composed of four fused benzene rings. This structure is likely to confer interesting electronic properties to the molecule .


Molecular Structure Analysis

The molecule has several hydroxyl groups, some of which are protected by the TBDMS groups. These groups add polarity to the molecule and can participate in hydrogen bonding. The methoxy group and the acetyl group are electron-donating groups, which can have a significant effect on the electronic properties of the molecule .


Chemical Reactions Analysis

TBDMS-protected alcohols can be deprotected under acidic conditions or with fluoride ions . The acetyl group can be removed by hydrolysis, and the methoxy group can participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the environment. For example, the presence of the TBDMS groups would increase the hydrophobicity of the molecule .

Safety And Hazards

As with all chemicals, safe handling procedures should be followed. TBDMS-protected compounds can be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8Si/c1-13(28)27(33)11-15-19(17(12-27)35-36(6,7)26(2,3)4)25(32)21-20(23(15)30)22(29)14-9-8-10-16(34-5)18(14)24(21)31/h8-10,17,30,32-33H,11-12H2,1-7H3/t17-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUNIDZXCVWICG-SOKVYYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

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